molecular formula C5H10ClN3 B1435696 1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride CAS No. 1803590-98-8

1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride

Cat. No. B1435696
M. Wt: 147.6 g/mol
InChI Key: IMXHDCAXAAQTBE-UHFFFAOYSA-N
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Description

1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride is a chemical compound that belongs to the class of spirocyclic nitrogen heterocycles. It has the IUPAC name 1,2,6-triazaspiro [2.5]oct-1-ene;hydrochloride . The CAS Number is 2247103-50-8 .


Molecular Structure Analysis

The InChI code for 1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride is 1S/C5H9N3.ClH/c1-2-5(7-8-5)4-6-3-1;/h6H,1-4H2;1H . This indicates the molecular structure of the compound. The molecular weight is 147.61 .


Physical And Chemical Properties Analysis

1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride is a powder with a melting point of 166-168°C . It is stored at room temperature .

Scientific Research Applications

Chemical Reactions and Synthesis

1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride, a compound with a complex molecular structure, is involved in various chemical reactions and syntheses. It participates in reactions with iodinating agents, leading to the formation of new compounds with potential industrial and pharmaceutical applications. For example, it reacts with N-iodosuccinimide to produce methyl 6-iodo-3-azabicyclo[3.1.0]hexane-6-carboxylates, a mixture of exo and endo isomers (Molchanov et al., 2003). Similarly, reactions with N-fluoropyridinium tetrafluoroborate result in syn,anti-isomeric 1-fluoro-4,6-dioxo-5-azaspiro[2.4]heptane-1-carboxylates (Molchanov et al., 2002).

Pharmaceutical Research

This compound has potential applications in pharmaceutical research. For instance, the synthesis and biological activity evaluation of novel spirocyclic thiazolidin-4-ones, which include triazaspiro[4.5]dec-8-ene benzylidine derivatives, have been studied for their potential as anti-breast cancer agents and epidermal growth factor receptor inhibitors (Fleita, Sakka, & Mohareb, 2013).

Organic Synthesis

In organic synthesis, 1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride has been used as a building block for more complex molecules. For example, it has been incorporated into the synthesis of heterospirocyclic N-(2H-azirin-3-yl)-L-prolinates, which are used as dipeptide synthons in peptide synthesis (Suter, Stoykova, Linden, & Heimgartner, 2000).

Material Science

In material science, compounds derived from 1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride can be used in the development of new materials with specific properties. The synthesis of such compounds, like the 2,2‐Dialkoxy‐1‐Methylenecyclopropane derivatives, has implications in the development of materials with unique characteristics (Nakamura et al., 2003).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

1,2,6-triazaspiro[2.5]oct-1-ene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-3-6-4-2-5(1)7-8-5;/h6H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXHDCAXAAQTBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12N=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride

CAS RN

1803590-98-8
Record name 1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OV Martyloga, A Myronenko… - European Journal of …, 2019 - Wiley Online Library
An approach to the synthesis of spirocyclic diazirines from cyclic ketones was examined on a series of carbo‐ and heterocyclic substrates containing the amine or carboxylic acid moiety…

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